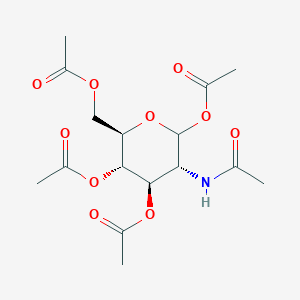![molecular formula C13H12O3 B029862 4-[3-(Hydroxymethyl)phenoxy]phenol CAS No. 63987-19-9](/img/structure/B29862.png)
4-[3-(Hydroxymethyl)phenoxy]phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[3-(Hydroxymethyl)phenoxy]phenol involves selective hydroxymethylation reactions where formaldehyde acts as a crucial reactant. For instance, Komiyama (1989) demonstrated that 4-(Hydroxymethyl)phenol can be selectively synthesized from phenol and formaldehyde using hydroxypropyl cyclodextrins as catalysts, showcasing an enhanced selectivity for the hydroxymethyl group at the para position of the phenol ring (Komiyama, 1989).
Molecular Structure Analysis
The molecular structure of 4-[3-(Hydroxymethyl)phenoxy]phenol and its derivatives has been extensively studied. Liu et al. (2009) explored the crystal structure of a similar compound, revealing that the phenol O and hydroxymethyl C atoms lie in the ring plane, which is essential for understanding the compound's reactivity and interaction with other molecules (Liu et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactions often involve hydroxymethylation and subsequent reactions that can lead to various derivatives. For example, the selective synthesis methods using cyclodextrins highlight the compound's ability to undergo site-specific modifications, leading to a wide range of potential applications (Morozumi, Komiyama, Uetsuka, & Pitha, 1991).
Physical Properties Analysis
The physical properties of 4-[3-(Hydroxymethyl)phenoxy]phenol derivatives, such as their melting points, solubility in various solvents, and crystalline structure, are critical for applications in material science and pharmaceuticals. The intermolecular hydrogen bonding and weak C—H⋯π interactions play significant roles in the crystalline structure of these compounds (Liu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical groups and stability under different conditions, are crucial for synthesizing and applying 4-[3-(Hydroxymethyl)phenoxy]phenol derivatives. The hydrogen-bonded assemblages and potential for pi-pi interactions, as discussed by Masci and Thuéry (2002), underline the compound's versatility in forming structured networks, which is beneficial for creating complex molecular architectures (Masci & Thuéry, 2002).
Wissenschaftliche Forschungsanwendungen
Bond Dissociation Energies and Proton Affinities
Research on substituted phenols, including compounds structurally related to 4-[3-(Hydroxymethyl)phenoxy]phenol, has investigated their O-H bond dissociation energies and proton affinities, which are crucial for understanding their chemical behavior and antioxidant properties (Chandra & Uchimaru, 2002).
Selective Synthesis Using Cyclodextrins
Cyclodextrins have been used to selectively synthesize hydroxymethylphenols from phenol, showcasing their catalytic capabilities and potential for creating specific substituted phenols (Morozumi et al., 1991), (Komiyama, 1989).
Photocatalytic Applications
Fe-based metal–organic frameworks have been studied for their selective photocatalytic activities, such as the hydroxylation of benzene to phenol, indicating potential applications of similar compounds in green chemistry and sustainable processes (Wang et al., 2015).
Synthesis and Characterization of Novel Compounds
Novel compounds with hydroxymethyl groups have been synthesized, characterized, and evaluated for their properties, such as diode application and non-linear optical analysis. These studies demonstrate the versatility and potential applications of hydroxymethylphenols in material science and electronics (Demir et al., 2015), (Ulaş, 2021).
Antioxidant Activity and Potential Uses
The antioxidant activities of phenolic compounds, including those structurally related to 4-[3-(Hydroxymethyl)phenoxy]phenol, have been extensively studied. These compounds are of interest due to their potential health benefits and applications in food preservation and the pharmaceutical industry (Balasundram et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[3-(hydroxymethyl)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOAGCNCAOJNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70981711 | |
| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Hydroxymethyl)phenoxy]phenol | |
CAS RN |
63987-19-9 | |
| Record name | Benzenemethanol, 3-(4-hydroxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)
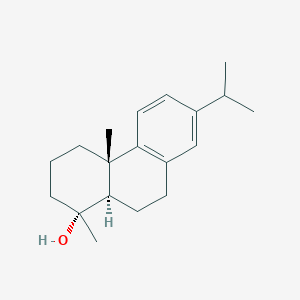
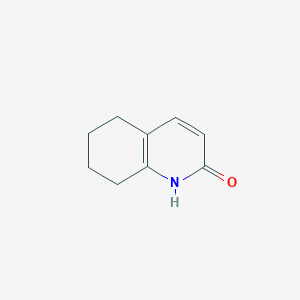
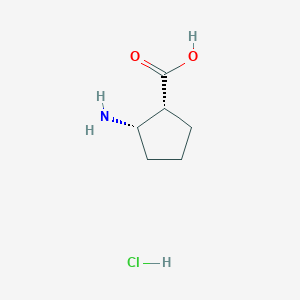
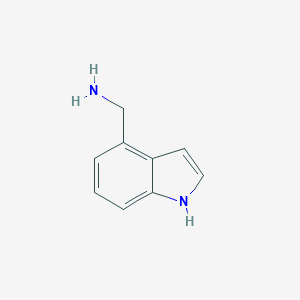
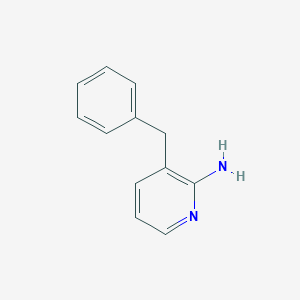
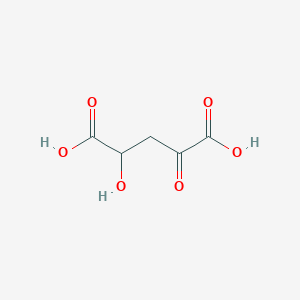
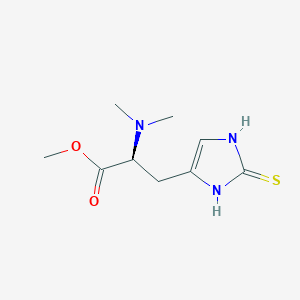
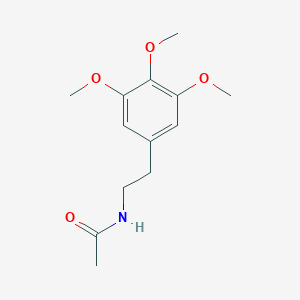
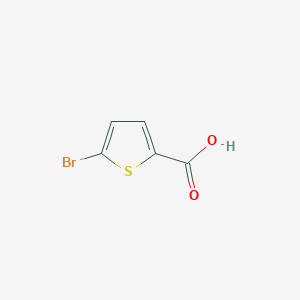
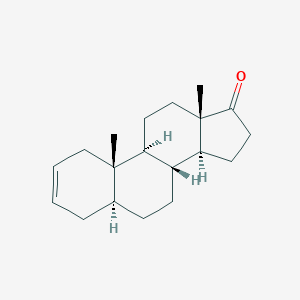

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)
